

Commercial Synthesis of Picoxystrobin: An Indepth Technical Guide for Research Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Picoxystrobin-d3	
Cat. No.:	B12398175	Get Quote

Introduction: Picoxystrobin, a broad-spectrum fungicide from the strobilurin class, is a vital tool in modern agriculture for the control of a wide range of fungal diseases in crops. Its mode of action involves the inhibition of mitochondrial respiration in fungi, providing both preventative and curative activity. This technical guide provides a comprehensive overview of the commercial synthesis of picoxystrobin, tailored for researchers, scientists, and drug development professionals. It details established synthetic routes, experimental protocols, and the underlying mechanism of action, presenting quantitative data in a clear, comparative format.

Synthetic Pathways and Methodologies

The commercial synthesis of picoxystrobin can be approached through several strategic routes. The most common and industrially scalable methods initiate from readily available starting materials and proceed through key intermediates. Below are detailed descriptions of the primary synthetic strategies.

Route 1: Synthesis via Condensation of a Phenylacetate Intermediate

This is a widely adopted industrial method that involves the preparation of a key intermediate, methyl 2-(6-trifluoromethylpyridin-2-yloxymethyl)phenylacetate, followed by a condensation reaction to form the active strobilurin structure.[1][2]

Foundational & Exploratory





Step 1: Synthesis of Methyl 2-(6-trifluoromethylpyridin-2-yloxymethyl)phenylacetate

The synthesis of this crucial intermediate can be achieved from 3-isochromanone and 2-chloro-6-trifluoromethylpyridine.

- Experimental Protocol:
 - A mixture of 3-isochromanone, toluene, water, and sodium hydroxide is heated to reflux.
 - Water is removed azeotropically using a Dean-Stark apparatus.
 - After cooling, N-methyl-2-pyrrolidone (NMP) and 2-chloro-6-trifluoromethylpyridine are added.[1]
 - The reaction mixture is heated to allow for the etherification to proceed.
 - The resulting product, methyl 2-(6-trifluoromethylpyridin-2-yloxymethyl)phenylacetate, is then isolated.

An alternative "one-pot" process involves reacting 3-isochromanone with sodium hydroxide in NMP, followed by azeotropic removal of water and subsequent reaction with 2-chloro-6-trifluoromethylpyridine.[1]

Step 2: Condensation to form Picoxystrobin

The key intermediate is then reacted with trimethyl orthoformate and acetic anhydride to yield picoxystrobin.[2]

- Experimental Protocol:
 - Methyl 2-(6-trifluoromethylpyridin-2-yloxymethyl)phenylacetate is mixed with acetic anhydride and trimethyl orthoformate.
 - The condensation reaction is carried out under mild heating in the presence of a catalyst.
 [2]
 - Acetic anhydride also serves to neutralize byproducts, thereby improving the yield.



 The reaction conditions are carefully controlled to ensure high purity and minimize side reactions.[2]

Route 2: Synthesis from 2-Hydroxy-6-trifluoromethylpyridine

This alternative route utilizes 2-hydroxy-6-trifluoromethylpyridine and a brominated phenylpropanoic acid ester.

- Experimental Protocol:
 - A mixture of (E)-3-methoxy-2-(2-bromomethylphenyl)propenoic acid methyl ester, 2hydroxy-6-trifluoromethylpyridine, and potassium carbonate is reacted in N,Ndimethylformamide (DMF).
 - The reaction is maintained at a controlled temperature (e.g., 50°C) for an extended period (e.g., 24 hours).
 - After the reaction is complete, the mixture is worked up by extraction with ethyl acetate.
 - The crude product is purified by column chromatography on silica gel to yield pure picoxystrobin.

Quantitative Data Summary

The following tables summarize the quantitative data associated with the key synthetic steps described in the literature.



Step	Starting Materials	Reagents/ Solvents	Temperatu re	Time	Yield	Reference
Synthesis of Key Intermediat e (Route 1)	3- Isochroma none, 2- chloro-6- trifluoromet hylpyridine	Toluene, Water, NaOH, NMP	Reflux, then 60°C	90 min, then 2h	62%	[1]
Condensati on to Picoxystro bin (Route 2)	(E)-3- Methoxy-2- (2- bromometh ylphenyl)pr openoic acid methyl ester, 2- hydroxy-6- trifluoromet hylpyridine	K2CO3, DMF	50°C	24h	98%	

Purification and Characterization

Purification of the final product is critical to meet the high-purity standards required for research and commercial applications.

- Column Chromatography: This technique is frequently employed to separate picoxystrobin from unreacted starting materials and byproducts. A common mobile phase is a mixture of ethyl acetate and petroleum ether.
- Recrystallization: This method is used to obtain highly pure crystalline picoxystrobin.

The structure and purity of the synthesized picoxystrobin and its intermediates are confirmed using various analytical techniques, including:

Nuclear Magnetic Resonance (NMR) Spectroscopy



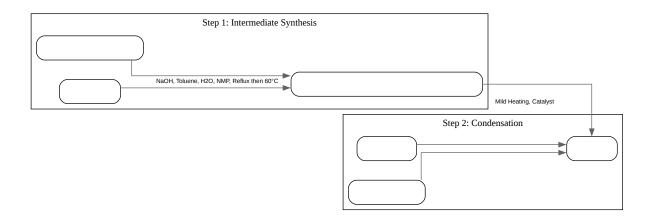
- Infrared (IR) Spectroscopy
- Mass Spectrometry (MS)

Mechanism of Action

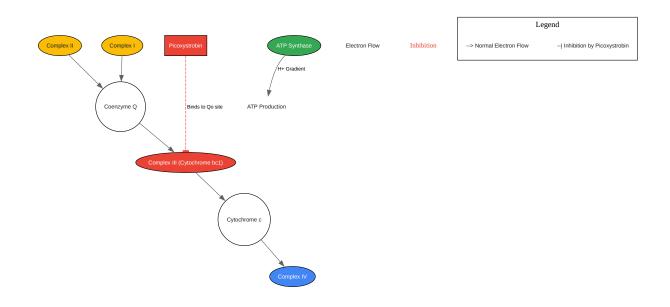
Picoxystrobin acts as a respiration inhibitor in fungi. It specifically targets the Quinone outside (Qo) site of the cytochrome bc1 complex (Complex III) in the mitochondrial electron transport chain. This binding blocks the transfer of electrons, thereby inhibiting ATP synthesis and ultimately leading to fungal cell death.

Diagrams









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